2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole
Overview
Description
Scientific Research Applications
Antitumor Activity
Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, including derivatives similar to 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds, through metabolic activation and modifications, including fluorine substitution, have been optimized for enhanced antitumor efficacy and reduced metabolic inactivation, showing promising results in the treatment of breast and ovarian cancers with manageable toxic side effects. These findings suggest potential suitability for clinical evaluation (Bradshaw et al., 2002).
Antimicrobial Activity
Compounds related to this compound have been explored for their antimicrobial activity. For instance, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, sharing a structural similarity with the given compound, demonstrated potent antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi, often surpassing reference drugs in efficacy (Liaras et al., 2011).
Antimycobacterial Activity
The synthesis of fluorinated benzothiazolo imidazole compounds, which include structural motifs related to this compound, have shown promising antimicrobial activity. Some of these compounds exhibited significant anti-microbial effects, suggesting their potential as candidates for antimicrobial agent development (Sathe et al., 2011).
Heterocyclic Chemistry Applications
4-Chloro-2-fluoro-5-nitrobenzoic acid, similar in structure to the given compound, has been used as a multireactive building block for heterocyclic oriented synthesis (HOS). This approach leads to the preparation of various substituted nitrogenous heterocycles, demonstrating the versatility of fluorinated benzothiazoles in synthesizing diverse heterocyclic frameworks important in drug discovery (Křupková et al., 2013).
Fluorescent Probe Development
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogues have been developed for sensing applications, including magnesium and zinc cation detection. These compounds' sensitivity to pH changes and selectivity in metal cation sensing underline the potential of fluorinated benzothiazoles in developing fluorescent probes for biological and chemical applications (Tanaka et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-fluoro-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c1-12-6-4-2-3-5(10)7(6)11-8(12)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXJDUUGYFPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283719-98-1 | |
Record name | 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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